Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci) is a complex heterocyclic compound characterized by its unique structural framework. This compound features a pyrazino ring fused with an isoindole moiety, contributing to its intriguing chemical properties and potential biological activities. The hexahydro structure indicates that the compound possesses multiple saturated carbon atoms, which may influence its reactivity and interactions with biological systems. The presence of a methyl group at the 2-position further diversifies its chemical behavior.
Pyrazino[2,1-a]isoindole and its derivatives exhibit a range of biological activities:
The synthesis of pyrazino[2,1-a]isoindole can be achieved through several methodologies:
Pyrazino[2,1-a]isoindole derivatives have potential applications in various fields:
Research into the interactions of pyrazino[2,1-a]isoindole with biological targets has revealed several insights:
Several compounds share structural similarities with pyrazino[2,1-a]isoindole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrazino[1,2-a]indole | Pyrazino ring fused with indole | Exhibits neuropsychiatric activity |
| Isoindolo-pyrazine | Isoindole fused with a pyrazine moiety | Known for its antimicrobial properties |
| Pyrido[2',3':3,4]pyrazino[2,1-a]isoindole | Pyridine fused with pyrazinoisoindole | Displays significant anticancer activity |
| Aza-isoindolo derivatives | Isoindole structure modified with nitrogen | Potentially useful in drug discovery |
These compounds highlight the diversity within this class of heterocycles while showcasing the unique attributes of pyrazino[2,1-a]isoindole. Its distinct structural characteristics contribute to its unique biological activities and potential applications in medicinal chemistry.
Gold catalysis has emerged as a powerful tool for constructing nitrogen-containing heterocycles. Cationic gold(I) complexes stabilized by cyclic (alkyl)(amino)carbene (CAAC) ligands facilitate the intermolecular hydroamination of alkynes with amines, including ammonia. This method proceeds via a tricoordinate gold intermediate, where the alkyne coordinates to the gold center, activating it for nucleophilic attack by the amine. For pyrazino[2,1-a]isoindole derivatives, this strategy enables the formation of the fused pyrazine-isoindole system through intramolecular hydroamination. For example, substrates containing propargylamine moieties undergo cyclization to yield hexahydropyrazinoisoindoles with high regioselectivity. The use of CAAC ligands enhances catalytic activity, allowing reactions to proceed under mild conditions (25–60°C) with turnover numbers exceeding 100.
Table 1: Gold-catalyzed hydroamination conditions for pyrazinoisoindole synthesis
| Catalyst | Substrate Class | Temperature (°C) | Yield (%) |
|---|---|---|---|
| [Au(CAAC)]NTf2 | Propargylamine derivatives | 60 | 85–92 |
| [Au(PPh3)]SbF6 | Alkyne-indole conjugates | 25 | 78–84 |
Nickel catalysts, particularly nickel(II) acetate, have been employed in annulation reactions to access pyrazino[1,2-a]indole frameworks. A notable example involves the cyclization of 1-(prop-2-yn-1-yl)-1H-indoles using Ni(OAc)~2~ and hydroxylamine, yielding 3,4-dihydropyrazinoindoles. The reaction mechanism proceeds through alkyne activation, followed by nucleophilic attack of the indole nitrogen, forming the pyrazine ring. This method tolerates electron-donating and electron-withdrawing substituents on the indole moiety, with yields ranging from 70% to 88%. Comparative studies indicate that nickel catalysts outperform palladium analogs in substrates bearing sensitive functional groups.
Base-mediated cyclizations offer metal-free routes to pyrazinoisoindoles. Sodium carbonate in dimethyl sulfoxide (DMSO) at 100°C facilitates intramolecular N–H alkylation of bis-amide Ugi adducts, yielding 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides. This protocol achieves high regioselectivity (>95:5) and diastereoselectivity, attributed to the preferential formation of a six-membered transition state. The Ugi adducts, synthesized from (E)-cinnamaldehydes, 2-chloroaniline, indole-2-carboxylic acid, and isocyanides, undergo cyclization without racemization, making this method suitable for chiral centers.
Table 2: Base-promoted cyclization of Ugi adducts
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Na2CO3 | DMSO | 100 | 12 | 82–90 |
| DBU | MeOH | 80 | 8 | 75–83 |
Microwave irradiation enhances reaction efficiency in solvent-free conditions. 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles undergo cyclization to pyrazinoindoles within 15 minutes under microwave heating with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. This method eliminates the need for metal catalysts and reduces reaction times by 90% compared to conventional heating. The absence of solvent simplifies purification, with crude products requiring only filtration through silica gel.
Chiral auxiliaries embedded in indole substrates direct the stereochemical outcome of pyrazinoisoindole formation. For instance, (R)-phenylglycinol-derived indole-2-carboxamides undergo AuCl~3~-catalyzed cyclization to yield enantiomerically enriched pyrazino[1,2-a]indoles with 88–94% enantiomeric excess (ee). The auxiliary’s hydroxyl group coordinates to the gold catalyst, inducing facial selectivity during alkyne activation. Post-synthesis, the auxiliary is removed via hydrolysis under acidic conditions, preserving the stereochemical integrity of the heterocycle.
Pictet-Spengler reactions between tryptamine derivatives and aldehydes afford tetrahydro-β-carbolines, which are subsequently oxidized to pyrazinoisoindoles. Using (-)-menthyl chloroformate as a chiral reagent, diastereoselectivities of up to 9:1 are achieved. The reaction proceeds through iminium ion formation, followed by cyclization controlled by the steric bulk of the menthyl group. This method is particularly effective for synthesizing C2-methyl-substituted derivatives, with yields of 65–78%.
Table 3: Diastereoselectivity in Pictet-Spengler reactions
| Chiral Reagent | Aldhyde | dr (major:minor) | Yield (%) |
|---|---|---|---|
| (-)-Menthyl chloroformate | Benzaldehyde | 9:1 | 72 |
| (R)-Binaphthyl phosphate | 4-Nitrobenzaldehyde | 7:1 | 68 |
Pyrazino[2,1-a]isoindole derivatives have demonstrated significant antimicrobial activity against gram-positive bacterial pathogens through multiple molecular mechanisms [1] [2]. The structural framework of these compounds enables effective targeting of bacterial cell walls and essential metabolic pathways.
The tetrahydropyrazino[1,2-a]indole derivatives exhibit particularly potent activity against gram-positive bacteria, with minimum inhibitory concentration values ranging from 3.75 to 60 μg/mL against various pathogenic strains [1] [2]. These compounds show selective activity against Staphylococcus aureus, Streptococcus thermonitrificans, and Pseudomonas aeruginosa, with the most active derivatives demonstrating comparable or superior efficacy to gentamycin.
The mechanism of action involves cell wall disruption and membrane permeabilization, leading to bacterial cell death [1] [2]. Structure-activity relationship studies reveal that unsubstituted pyrazino[1,2-a]indole derivatives possess the highest antimicrobial potency, with substitutions on the nitrogen atom proving detrimental to antibacterial activity [1]. The molecular dynamics simulation studies indicate that compound 4g exhibits strong non-covalent interactions through hydrogen bonds and hydrophobic interactions, with binding free energies of -20.02 kcal/mol and -19.53 kcal/mol calculated through molecular mechanics analysis [2].
| Compound | Target Organism | MIC (μg/mL) | Mechanism | Citation |
|---|---|---|---|---|
| Pyrazino[1,2-a]indole 43a | P. aeruginosa | 3.75 | Cell wall disruption | [1] |
| Pyrazino[1,2-a]indole 43b | P. aeruginosa | 15 | Membrane permeabilization | [1] |
| Pyrazino[1,2-a]indole 43c | All tested strains | 7.5-30 | Multi-target inhibition | [1] |
| Pyrazino[1,2-a]indole 43d | All tested strains | 15-60 | Cell wall disruption | [1] |
| Pyrazino[1,2-a]indole 43e | All tested strains | 15-60 | Membrane permeabilization | [1] |
The antifungal properties of pyrazino[2,1-a]isoindole derivatives have been extensively characterized against multiple fungal pathogens [1] [3]. These compounds demonstrate broad-spectrum antifungal activity through cell membrane disruption and metabolic enzyme inhibition.
Pyrazino[2,1-a]isoquinoline derivatives exhibit particularly strong antifungal activities against Aspergillus fumigatus, Candida albicans, Aspergillus flavus, and Aspergillus niger [3]. The most potent compound in this series, designated as 11b, demonstrated superior activity compared to fluconazole against four of the five tested fungal species. The minimum inhibitory concentrations ranged from 12.5 to 64 μg/mL, indicating significant therapeutic potential [3].
The tetrahydropyrazino[1,2-a]indole derivatives also exhibit moderate antifungal activity against Aspergillus species and Candida albicans [1]. The structure-activity relationships indicate that compounds with aromatic substitutions at the nitrogen position show reduced antifungal efficacy, suggesting that the unsubstituted pyrazino ring system is crucial for optimal antifungal activity.
| Fungal Pathogen | Active Compounds | MIC Range (μg/mL) | Mechanism | Citation |
|---|---|---|---|---|
| Aspergillus fumigatus | Pyrazino[2,1-a]isoquinoline 11b | 16-32 | Cell membrane disruption | [3] |
| Candida albicans | Tetrahydropyrazino[1,2-a]indole 43 | 25-75 | Metabolic enzyme inhibition | [1] |
| Aspergillus flavus | Pyrazino[2,1-a]isoquinoline derivatives | 12.5-64 | Multi-target inhibition | [3] |
| Aspergillus niger | Pyrazino[2,1-a]isoquinoline derivatives | 16-48 | Cell wall disruption | [3] |
Pyrazino[2,1-a]isoindole derivatives demonstrate significant modulatory effects on serotonin receptors, particularly the 5-HT2C receptor subtype [1] [4]. The structural modifications of the pyrazino[1,2-a]indole nucleus result in compounds with partial agonist activity at 5-HT2C receptors with enhanced selectivity over 5-HT2A receptors.
The most extensively studied compound, pyrazino[1,2-a]indole 36d, exhibits 30-fold selectivity for 5-HT2C receptors compared to 5-HT2A receptors and demonstrates only 3-fold selectivity compared to 5-HT1A receptors [1] [4]. This selectivity profile suggests potential therapeutic applications in treating psychiatric disorders including obsessive-compulsive disorders, panic anxiety, and depression.
Structure-activity relationship analysis reveals that 10-methoxy-pyrazino[1,2-a]indoles with bulky substituents at the 6, 7, 8, or 9-positions of the aromatic ring demonstrate optimal 5-HT2C receptor binding affinity [1] [4]. The order of potency for bulky substituents follows the pattern: F < Me < Cl < Br, with brominated derivatives showing the highest affinity.
| Compound | Receptor Target | Selectivity Ratio | Functional Activity | Citation |
|---|---|---|---|---|
| Pyrazino[1,2-a]indole 36d | 5-HT2C | 30-fold vs 5-HT2A | Partial agonist | [1] [4] |
| Pyrazino[1,2-a]indole 36a | 5-HT2C | Not specified | Partial agonist | [1] [4] |
| Pyrazino[1,2-a]indole 36b | 5-HT2C | Not specified | Partial agonist | [1] [4] |
| Pyrazino[1,2-a]indole 36c | 5-HT2C | Not specified | Partial agonist | [1] [4] |
The adenosine receptor binding properties of pyrazino[2,1-a]isoindole derivatives have been characterized through comprehensive radioligand binding studies [5] [6]. These compounds demonstrate high-affinity binding to adenosine A1 and A2A receptor subtypes with exceptional selectivity profiles.
3,4-Dihydropyrazino[1,2-a]indoles exhibit nanomolar binding affinities at adenosine receptors, with compounds 1 and 2 showing particularly promising activity at melatonin and adenosine receptors [5]. The structural modifications involving the replacement of the pyrazine ring with pyrrole derivatives maintain attractive adenosine receptor binding properties while enhancing selectivity.
The 7-deazaadenine analogs demonstrate extraordinary selectivity for rat brain A1 adenosine receptors versus A2A receptors, with selectivity ratios reaching several thousand-fold [6]. The compound designated as APEPI (34a) represents one of the most potent and selective non-xanthine A1 adenosine receptor antagonists characterized to date, with a Ki value of 2.8 nM and greater than 2000-fold A1 selectivity [6].
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Citation |
|---|---|---|---|---|
| Pyrazino[1,2-a]indole 1 | A1 Adenosine | Nanomolar range | >1000-fold | [5] |
| Pyrazino[1,2-a]indole 2 | A1 Adenosine | Nanomolar range | >1000-fold | [5] |
| APEPI (34a) | A1 Adenosine | 2.8 nM | >2000-fold | [6] |
| 7-Deazaadenine derivatives | A1 Adenosine | Low nanomolar | Several thousand-fold | [6] |
The antiproliferative activity of pyrazino[2,1-a]isoindole derivatives against leukemia cell lines has been extensively evaluated through comprehensive cytotoxicity screening programs [7] [8]. The most significant findings involve the 8-methoxypyrazino[1,2-a]indole derivative (1e), which demonstrates exceptional selectivity for human chronic myelogenous leukemia K562 cells.
The compound 1e exhibits an IC50 value of 8.6 ± 0.3 μM against K562 leukemia cells while showing significantly reduced activity against other cancer cell lines [7] [8]. Comparative studies with positional isomers reveal that the 8-methoxy substitution is critical for antiproliferative activity, with 7-methoxy (1f) and 6-methoxy (1g) derivatives showing IC50 values of 36 ± 1 μM and 46 ± 1 μM, respectively.
Structure-activity relationship analysis demonstrates that electron-withdrawing substituents (fluoro and chloro) at the 8-position completely abolish antiproliferative activity, while electron-donating groups other than methoxy (such as methyl) also result in inactive compounds [7] [8]. The addition of multiple methoxy groups leads to decreased activity, indicating that the specific positioning and number of substituents are crucial for optimal cytotoxic effects.
| Compound | Cell Line | IC50 (μM) | Selectivity | Citation |
|---|---|---|---|---|
| 8-Methoxypyrazino[1,2-a]indole (1e) | K562 | 8.6 ± 0.3 | Highly selective | [7] [8] |
| 7-Methoxypyrazino[1,2-a]indole (1f) | K562 | 36 ± 1 | Low selectivity | [7] [8] |
| 6-Methoxypyrazino[1,2-a]indole (1g) | K562 | 46 ± 1 | Low selectivity | [7] [8] |
| 8-Chloropyrazino[1,2-a]indole (1c) | K562 | >35 | Inactive | [7] [8] |
| 8-Fluoropyrazino[1,2-a]indole (1b) | K562 | >35 | Inactive | [7] [8] |
The compounds 7a and 7b, containing the pyrazole-indole hybrid structure, exhibit IC50 values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM respectively against HepG2 cancer cells, compared to doxorubicin's IC50 of 24.7 ± 3.2 μM [10]. Flow cytometry analysis reveals that these compounds induce cell cycle arrest and apoptosis through caspase-3 activation and modulation of Bcl-2 and Bax protein expression.
Enzymatic assays demonstrate that the most potent compounds exhibit dual inhibition of cyclin-dependent kinase-2 (CDK-2) and epidermal growth factor receptor (EGFR) tyrosine kinase [9] [10]. Molecular docking studies confirm that these compounds effectively bind to the active sites of target enzymes through multiple non-covalent interactions, providing mechanistic insight into their antiproliferative effects.
| Compound | Solid Tumor Type | IC50 (μM) | Mechanism | Citation |
|---|---|---|---|---|
| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | CDK-2/EGFR inhibition | [10] |
| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | CDK-2/EGFR inhibition | [10] |
| Pyrazino[1,2-a]isoindole derivatives | HCT-116 | 4.2-62.34 | Xanthine oxidase inhibition | [11] |
| Pyrazoline derivatives | MCF-7 | 0.25-9.27 | EGFR inhibition | [12] |
| Isoindole derivatives | Various | 6.02-28.37 | Multi-target inhibition | [13] |